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  • Product: N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide
  • CAS: 262368-25-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide CAS 262368-25-2

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Prepared by: Gemini, Senior Application Scientist Introduction: Context and Significance Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Prepared by: Gemini, Senior Application Scientist

Introduction: Context and Significance

This document provides a comprehensive technical overview of the physicochemical properties of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS No: 262368-30-9). It is critical to note that this compound is a close structural analog of the substance referenced by CAS 262368-25-2, differing by the presence of a methyl group on the acetamide nitrogen. Due to the greater availability of public data and its established role in pharmaceutical synthesis, this guide will focus on the N-methylated compound.

This molecule is not merely of academic interest; it serves as a crucial pharmaceutical intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2] Understanding the physicochemical properties of this precursor is paramount for process chemists and formulation scientists to ensure reaction efficiency, purity of the final active pharmaceutical ingredient (API), and scalability of the manufacturing process. This guide synthesizes available data with established scientific principles to provide a practical resource for researchers in drug development.

Chemical and Molecular Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural components—a 4-aminophenyl group, an N-methyl acetamide linker, and a 4-methylpiperazine moiety—collectively dictate its chemical behavior and physical properties.[3]

IdentifierValueSource(s)
IUPAC Name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide[4]
CAS Number 262368-30-9[1][5]
Molecular Formula C₁₄H₂₂N₄O[4][6]
Molecular Weight 262.35 g/mol [4][6]
Canonical SMILES CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N[4]
InChIKey LBWNQLVDYPNHAV-UHFFFAOYSA-N[4][6]

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for this compound. These parameters are the primary determinants of a molecule's behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Appearance Off-White to Pale Beige Solid[7][8]
Melting Point 152 - 154 °C[5]
Boiling Point 434.8 ± 40.0 °C (Predicted)[5]
pKa 7.43 ± 0.10 (Predicted)[5][7]
Solubility DMSO (Slightly), Methanol (Slightly)[5]

The Role of Physicochemical Properties in Pharmaceutical Development

A mere listing of properties is insufficient for practical application. Understanding the implications of these values is what drives informed decisions in drug development.

  • Solubility is a critical factor influencing the bioavailability of the final API. For an intermediate, it dictates solvent selection for reaction, purification, and crystallization, directly impacting yield and purity.

  • Lipophilicity (LogP/LogD) governs how a molecule partitions between aqueous and organic phases. This is essential for designing effective extraction and chromatography purification methods. It also provides insight into a molecule's potential to cross biological membranes, a key consideration for the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Chemical Stability determines the compound's shelf-life and dictates necessary storage conditions.[9] A thorough understanding of its degradation pathways under various stress conditions is crucial to prevent the formation of impurities that could carry over into the final API.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, properties must be determined using validated, reproducible methods. The following sections detail the standard experimental protocols for characterizing the key physicochemical parameters of a pharmaceutical intermediate like N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Determination of Thermodynamic Aqueous Solubility

The "shake-flask" method is the gold-standard for determining equilibrium solubility, providing a measure of the true thermodynamic solubility of a compound in a given medium.[10][11]

Causality and Experimental Choices:

  • Equilibrium is Key: The goal is to measure the concentration of a saturated solution where the rate of dissolution equals the rate of precipitation. This requires sufficient time (24-72 hours) and agitation to ensure this dynamic equilibrium is reached.[12]

  • Temperature Control: Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 37 ± 1 °C to mimic physiological conditions.[11][13]

  • pH Control: For an ionizable compound with a predicted pKa of 7.43, its charge state and thus its solubility will be highly dependent on pH.[7] Therefore, measurements must be made in buffered media across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[11]

  • Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the compound's concentration in the supernatant, as it is specific and can separate the parent compound from any potential degradants.[10]

Step-by-Step Protocol:

  • Preparation: Prepare buffers at the target pH values (e.g., 1.2, 4.5, 6.8) and pre-heat to 37 °C.

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed glass vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials in an orbital shaker set to a constant agitation speed within a temperature-controlled chamber at 37 ± 1 °C for 48-72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze by a validated, stability-indicating HPLC method against a calibration curve prepared from a stock solution of known concentration.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each specific pH.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Solid Compound to Vials A->B C Agitate at 37°C (48-72 hours) B->C D Centrifuge or Settle C->D E Filter Supernatant (0.45 µm PTFE filter) D->E F Dilute Filtrate E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL) G->H

Workflow for Thermodynamic Solubility Determination.
Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible lipid phase (n-octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH. The shake-flask method remains the reference technique.[14][15]

Causality and Experimental Choices:

  • Choice of Solvent: n-Octanol is used as the surrogate for the lipid bilayer of cell membranes.

  • Pre-saturation: The n-octanol and aqueous buffer must be mutually saturated before the experiment to prevent volume changes during partitioning, which would alter the final concentration.[16]

  • pH for LogP vs. LogD: To measure the intrinsic LogP of the neutral species, the aqueous phase must be buffered to a pH at least 2 units above the highest pKa of any basic centers and 2 units below the pKa of any acidic centers.[16] For this compound, with a basic pKa around 7.4, a buffer of pH > 9.4 would be used. LogD is determined at a specific physiological pH, typically 7.4.

  • Phase Separation is Critical: Incomplete separation of the two phases is a major source of error. Centrifugation is essential to ensure a clean separation before sampling.[14]

Step-by-Step Protocol:

  • Preparation: Prepare n-octanol saturated with the appropriate aqueous buffer (e.g., pH 7.4 phosphate buffer) and buffer saturated with n-octanol by mixing them vigorously for 24 hours and then separating the layers.

  • Compound Addition: Prepare a stock solution of the compound in the n-octanol-saturated buffer.

  • Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of the buffer-saturated n-octanol (e.g., in a 1:1 or 2:1 ratio).

  • Equilibration: Tightly cap the vial and shake gently for several hours at a controlled temperature to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve a sharp separation between the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from each phase. Quantify the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) layers using a validated HPLC method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).

G cluster_prep 1. Preparation cluster_part 2. Partitioning cluster_sep 3. Separation & Analysis cluster_calc 4. Calculation A Pre-saturate n-Octanol & Buffer C Combine Stock & n-Octanol A->C B Prepare Compound Stock in Buffer B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Sample Aqueous & Octanol Layers E->F G Quantify by HPLC (Caq & Coct) F->G H Calculate LogD = log10(Coct / Caq) G->H

Workflow for LogD Determination via Shake-Flask.
Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and develop a stability-indicating analytical method.[17] These studies expose the compound to stress conditions more severe than those it would encounter during normal storage.[18]

Causality and Experimental Choices:

  • Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential environmental exposures and accelerate degradation processes.[19] This helps in predicting long-term stability and identifying the most likely degradation products.

  • Target Degradation: The goal is not to completely destroy the compound, but to achieve a modest level of degradation (e.g., 5-20%) to allow for the identification and separation of degradation products from the parent peak in the chromatogram.

  • Stability-Indicating Method: The primary output is the development of an HPLC method that can resolve all significant degradation products from the parent compound and from each other. This method is then used for all formal, long-term stability studies.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Application: Aliquot the solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solution (e.g., at 60 °C) and also store the solid compound at an elevated temperature.

    • Photostability: Expose the solution and solid compound to light meeting ICH Q1B guidelines.

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using an HPLC-UV/DAD or HPLC-MS method.

  • Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Identify the retention times and spectral properties of any new peaks (degradants).

    • Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the parent peak is not co-eluting with any degradants.

G cluster_stress Stress Conditions A Prepare Compound Stock Solution B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (ICH Light) A->F G Sample at Multiple Timepoints (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Analyze by HPLC-DAD/MS G->H I Evaluate Data: - % Degradation - Peak Purity - Identify Degradants H->I

Workflow for a Forced Degradation Study.

Conclusion

N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a compound whose physicochemical profile is of significant industrial relevance. Its solid nature, defined melting point, and predicted pKa near physiological pH are key parameters that govern its handling, purification, and reaction chemistry. The experimental protocols detailed herein provide a robust framework for its characterization, enabling scientists to control its quality and optimize its use as a key starting material in the synthesis of Nintedanib. A thorough understanding and documentation of these properties are not just a matter of scientific inquiry but a prerequisite for robust and reproducible pharmaceutical manufacturing.

References

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ResearchGate. (2019). LogP / LogD shake-flask method v1. [Link]

  • Universitat de Barcelona. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • SynThink. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • Apicule. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS No: 262368-30-9) API Intermediate Manufacturers. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • FDA.gov. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. [Link]

  • Absorption Systems. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • World Health Organization. (2019). Annex 4. [Link]

  • Jordan Food & Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • NIST. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • PharmaTutor. (2012). Stability Testing of Pharmaceutical Products. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Pharmaffiliates. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]

  • PMC. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • NextSDS. N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide. [Link]

Sources

Exploratory

Mechanism of Formation and Control Strategy for N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide in Nintedanib Synthesis

Executive Summary In the development and scale-up of targeted tyrosine kinase inhibitors, controlling process-related impurities is a critical quality attribute (CQA) that directly impacts drug safety and efficacy. Ninte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and scale-up of targeted tyrosine kinase inhibitors, controlling process-related impurities is a critical quality attribute (CQA) that directly impacts drug safety and efficacy. Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer (NSCLC)[1], relies on a complex multi-step synthesis. A highly scrutinized process-related impurity in this pathway is N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide (often referred to as Nintedanib Impurity 7 or Impurity 25)[2].

This technical guide provides an in-depth mechanistic analysis of how this specific des-methyl impurity forms, how it propagates through the synthetic cascade, and the thermodynamic rationale behind the experimental protocols required to purge it from the final Active Pharmaceutical Ingredient (API).

Chemical Identity & Structural Significance

The impurity is the des-methyl analogue of the critical aniline intermediate used in the penultimate coupling step of Nintedanib synthesis[3]. Because it lacks the N-methyl group, it possesses altered hydrogen-bonding capabilities, which shifts its polarity, solubility, and potential interaction with the oxindole core during final API formation.

Quantitative Data Summary

The following table summarizes the physicochemical and chromatographic differences between the target intermediate and the des-methyl impurity, which dictate the analytical and purification strategies.

ParameterTarget IntermediateDes-methyl Impurity[2]
Chemical Name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideN-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
CAS Registry Number N/A (Process Intermediate)262368-25-2
Molecular Formula C14H22N4OC13H20N4O
Molecular Weight 262.35 g/mol 248.32 g/mol
Predicted LogP ~1.20~0.85
RP-HPLC Relative Retention Time (RRT) 1.00 (Reference)~0.85 - 0.90 (Elutes earlier due to higher polarity)
ICH Q3A Acceptance Limit N/A< 0.15% in final API

Mechanism of Formation: The "Des-Methyl" Pathway

The formation of N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide is rarely the result of downstream degradation (such as oxidative demethylation). Instead, it is a classic example of divergent synthetic carryover originating from raw material contamination[4].

Root Cause Analysis: Starting Material Contamination

The industrial synthesis of the Nintedanib aniline fragment begins with N-methyl-4-nitroaniline [3]. This starting material is typically synthesized via the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with methylamine. If the methylamine reagent contains trace amounts of ammonia, or if competing demethylation pathways occur during harsh reactor conditions, 4-nitroaniline is formed as a primary raw material impurity.

Propagation Through the Synthetic Route

Because 4-nitroaniline shares the same reactive aniline functionality as the target N-methyl-4-nitroaniline, it undergoes the exact same sequence of chemical transformations[5]:

  • Acylation: The unmethylated 4-nitroaniline reacts with chloroacetyl chloride to form 2-chloro-N-(4-nitrophenyl)acetamide.

  • Nucleophilic Substitution: This intermediate reacts with 1-methylpiperazine to yield 2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.

  • Catalytic Hydrogenation: The nitro group is reduced (typically using Pd/C and H2, or hydrazine hydrate with FeCl3) to yield the final impurity: N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide[3].

If not purged, this impurity will react with the oxindole derivative in the final Heck/Buchwald–Hartwig cascade or simple condensation step, generating a des-methyl Nintedanib API impurity that can alter target binding efficacy[4][6].

Pathway A 4-Nitroaniline (Raw Material Impurity) C 2-Chloro-N-(4-nitrophenyl)acetamide (Divergent Intermediate 1) A->C Chloroacetyl Chloride E 2-(4-Methylpiperazin-1-yl)- N-(4-nitrophenyl)acetamide C->E 1-Methylpiperazine G N-(4-Aminophenyl)-2-(4-methylpiperazin- 1-yl)acetamide (Target Impurity) E->G Reduction (Pd/C, H2)

Fig 1: Synthetic carryover pathway forming the des-methyl impurity.

Experimental Control & Purge Strategy

To ensure scientific integrity and regulatory compliance, the control strategy must be a self-validating system. Rather than relying solely on final API purification—which is thermodynamically costly and reduces yield—the most effective intervention point is the isolation of the penultimate intermediate.

Thermodynamic Rationale for Purging

The absence of the N-methyl group in the impurity introduces a secondary amide proton (N-H), which acts as a strong hydrogen bond donor. This significantly increases the impurity's solubility in polar protic/aprotic solvent mixtures compared to the target tertiary amide intermediate. We exploit this thermodynamic differential using a highly specific anti-solvent crystallization protocol[4].

Protocol: Self-Validating Crystallization Workflow

This step-by-step methodology ensures the selective precipitation of the target intermediate while partitioning the des-methyl impurity into the mother liquor.

Step 1: Reaction Quenching & Catalyst Removal Upon completion of the catalytic hydrogenation (monitored via HPLC until the nitro precursor is <0.1%), filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 2 volumes of methanol.

Step 2: Solvent Exchange Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to an oily residue. Reconstitute the residue in a solvent matrix of Isopropanol/Ethyl Acetate (1:1 v/v, 5 volumes relative to theoretical yield).

Step 3: Thermal Maturation Heat the mixture to 80°C under agitation (250 rpm) for 1 hour to ensure complete dissolution and to break any kinetic agglomerates.

Step 4: Anti-solvent Addition (The Purge Step) Slowly charge Toluene (anti-solvent, 10 volumes) dropwise over 1 hour while maintaining the temperature at 80°C. Initiate a controlled cooling ramp (0.5°C/min) down to 0°C. Hold the slurry at 0°C for 2 hours. Causality: The target intermediate crystallizes out due to lower solubility in the toluene-rich matrix, while the more polar des-methyl impurity remains solvated.

Step 5: Filtration and Mass Balance Validation Filter the white slurry and wash the cake with cold Toluene (0-5°C). Validation: Analyze both the isolated cake and the mother liquor via LC-MS. The system is validated if the mother liquor shows a >50-fold enrichment of the des-methyl impurity relative to the cake, confirming successful thermodynamic purging.

Workflow Step1 Raw Material Screening (Limit <0.10%) Step2 Reaction Monitoring (HPLC-UV) Step1->Step2 Step3 Selective Crystallization (Toluene Anti-solvent) Step2->Step3 Step4 Mother Liquor Validation (LC-MS Mass Balance) Step3->Step4

Fig 2: Self-validating analytical and purification workflow for impurity control.

Conclusion

The presence of N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide in Nintedanib synthesis is a direct consequence of upstream 4-nitroaniline contamination propagating through the synthetic cascade. By understanding the mechanistic origins and the structural polarity shifts caused by the missing N-methyl group, process chemists can implement targeted, thermodynamically driven crystallization protocols. This approach not only guarantees the rigorous purging of the impurity but also establishes a robust, self-validating control strategy that ensures the final API meets stringent regulatory standards.

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Foundational

The Pharmacological Cornerstone: A Technical Guide to the N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide Moiety in Kinase Inhibitors

Abstract The relentless pursuit of targeted cancer therapies has been profoundly shaped by our ability to design molecules that selectively inhibit protein kinases. Within the vast chemical space of kinase inhibitors, ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of targeted cancer therapies has been profoundly shaped by our ability to design molecules that selectively inhibit protein kinases. Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their optimal presentation of pharmacophoric features. This guide provides an in-depth technical analysis of one such cornerstone: the N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide moiety. We will dissect its pivotal role in the design and function of transformative kinase inhibitors, with a primary focus on Imatinib, the paradigm of targeted therapy. This document will explore the moiety's contribution to kinase binding, its influence on structure-activity relationships (SAR), and the critical experimental protocols used to validate its pharmacological effects. It is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this critical building block in modern oncology.

Part 1: A Privileged Scaffold in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors, which typically compete with ATP for binding to the kinase active site, has revolutionized cancer treatment.

The N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide structure represents a highly successful scaffold in this field. Its pharmacological relevance stems from the strategic combination of three key functional groups:

  • The Aminophenyl Group: This unit serves as a crucial hydrogen-bonding component, often interacting with key residues in the hinge region of the kinase ATP-binding pocket.

  • The Acetamide Linker: This provides a structurally rigid yet flexible spacer, correctly positioning the other functional groups for optimal interaction within the active site.

  • The N-methylpiperazine Group: This terminal basic group is critical for imparting aqueous solubility and favorable pharmacokinetic properties, such as oral bioavailability.[1]

The combination of these features in a single, synthetically accessible moiety makes it a powerful starting point for inhibitor design. Its most famous application is as the core of Imatinib (Gleevec), the first-in-class Bcr-Abl inhibitor that transformed the prognosis for patients with Chronic Myeloid Leukemia (CML).[2][3]

Part 2: The Imatinib Paradigm - A Case Study in Molecular Targeting

Imatinib was a landmark achievement in rational drug design, specifically targeting the constitutively active Bcr-Abl tyrosine kinase that drives CML.[2][3][4] It also potently inhibits other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGF-R), making it effective against Gastrointestinal Stromal Tumors (GIST).[5][6][7]

Mechanism of Action and Binding Mode

Imatinib functions by binding to the ATP pocket of the Bcr-Abl kinase, but only when the kinase is in its inactive, non-functional conformation. This locks the enzyme "off," preventing it from phosphorylating its downstream substrates and halting the oncogenic signaling cascade.[4][8]

The N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide moiety is central to this interaction:

  • The aminophenyl group's nitrogen forms a critical hydrogen bond with the side-chain of threonine residue (Thr315) in the kinase hinge region.

  • The acetamide linker helps position the entire molecule within the hydrophobic pocket.

  • The N-methylpiperazine tail extends out towards the solvent-exposed region of the protein, its positive charge and polar nature significantly enhancing the drug's solubility and ability to be absorbed when taken orally.[1]

Targeted Signaling Pathways

In CML, the Bcr-Abl oncoprotein drives uncontrolled cell proliferation and survival by activating multiple downstream pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways.[8][9][10] By inhibiting Bcr-Abl, Imatinib effectively shuts down these aberrant signals. Similarly, in GIST, many tumors are driven by activating mutations in the c-KIT receptor tyrosine kinase.[5][11] Imatinib's inhibition of c-KIT blocks these growth signals, leading to tumor regression.[5][6]

Bcr_Abl_Signaling cluster_0 Bcr-Abl Oncogenic Signaling Bcr-Abl Bcr-Abl GRB2/SOS GRB2/GAB2/SOS Bcr-Abl->GRB2/SOS PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 RAS RAS GRB2/SOS->RAS AKT AKT PI3K->AKT Survival Inhibition of Apoptosis STAT5->Survival MAPK MAPK RAS->MAPK mTOR mTOR AKT->mTOR mTOR->Survival Proliferation Proliferation MAPK->Proliferation Imatinib Imatinib Imatinib->Bcr-Abl

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The development of Imatinib involved meticulous chemical optimization. Understanding the SAR of the core scaffold is crucial for designing next-generation inhibitors or overcoming resistance.

Moiety ComponentFunctionImpact of Modification
N-methylpiperazine Aqueous solubility, oral bioavailability.[1]Removal or replacement with non-polar groups drastically reduces solubility and absorption. Modifications can fine-tune pharmacokinetic properties.[12][13]
Amide Linker Structural spacer, participates in H-bonding.[1]Altering the linker length or rigidity can disrupt the optimal positioning in the ATP pocket, reducing binding affinity.
Aminophenyl Group Key hydrogen bond donor to the kinase hinge region.Methylation or removal of the amine group abolishes inhibitory activity. Shifting its position on the phenyl ring weakens the interaction.
Phenylaminopyrimidine Core (Not part of the specified moiety, but connected to it) Provides further hydrophobic interactions and selectivity.[14][15]Modifications to this core led to second-generation drugs (e.g., Nilotinib, Dasatinib) with different selectivity profiles and activity against Imatinib-resistant mutants.[3]

Part 4: Experimental Validation and Characterization Protocols

The pharmacological relevance of any kinase inhibitor must be validated through a rigorous cascade of in vitro and cell-based assays. The following protocols represent self-validating, field-proven methodologies for characterizing inhibitors built upon the N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide scaffold.

Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Validation Workflow A Biochemical Assay (In Vitro Kinase Activity) B Cell-Based Assay (Target Engagement & Proliferation) A->B Confirm Cellular Activity C Mechanism of Action (Downstream Signaling) B->C Validate On-Target Effect D Preclinical Models (In Vivo Efficacy) C->D Assess Therapeutic Potential

Caption: A typical experimental workflow for validating a novel kinase inhibitor.

Protocol 4.1: In Vitro Kinase Activity Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[16][17] The amount of ADP is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant Abl), the substrate (e.g., a generic peptide substrate), and ATP at a concentration near its Km value. Add serial dilutions of the test inhibitor (e.g., Imatinib).[18][19]

  • Incubation: Allow the kinase reaction to proceed at room temperature for a defined period, typically 60 minutes.[20]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[16][18]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[16]

  • Luminescence Reading: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.[18]

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality & Validation: This assay directly measures the inhibitor's effect on the enzymatic activity of the isolated target kinase, providing a quantitative measure of potency (IC₅₀). The protocol includes controls for background luminescence and a standard curve to ensure the signal is proportional to ADP concentration.[18]

Protocol 4.2: Cell-Based Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[22][23]

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., K562, a Bcr-Abl positive CML cell line) into a 96-well plate at a density of approximately 10,000 cells/well and allow them to adhere or stabilize overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a period that allows for effects on proliferation (e.g., 48-72 hours).[24]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[22][24] This allows viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[23]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Causality & Validation: This assay confirms that the inhibitor's biochemical potency translates into a functional anti-proliferative effect in a relevant cancer cell model. The dose-dependent decrease in viability provides strong evidence of the compound's cellular activity.

Protocol 4.3: Target Engagement Assay (Western Blot for p-CrkL)

Principle: To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, we can measure the phosphorylation status of a direct downstream substrate. For Bcr-Abl, the adaptor protein CrkL is a prominent and specific substrate.[25] A reduction in phosphorylated CrkL (p-CrkL) serves as a robust pharmacodynamic biomarker of Bcr-Abl inhibition.[26][27][28]

Methodology:

  • Cell Treatment and Lysis: Treat K562 cells with the inhibitor at various concentrations (e.g., centered around the GI₅₀) for a short duration (e.g., 2-4 hours). Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29][30]

  • Blocking and Antibody Incubation: Block the membrane with a solution like 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phospho-CrkL (e.g., p-CrkL Tyr207) overnight at 4°C.[29]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[29][30]

  • Stripping and Re-probing: To validate equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total CrkL or a housekeeping protein like β-actin.[27][30]

Causality & Validation: A dose-dependent decrease in the p-CrkL signal, while the total CrkL or β-actin signal remains constant, provides direct evidence that the inhibitor is engaging and inhibiting its Bcr-Abl target within the cell. This links the biochemical activity to the cellular phenotype.

Part 5: Conclusion and Future Perspectives

The N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide moiety is more than just a fragment of a successful drug; it is a testament to the power of medicinal chemistry in translating our understanding of molecular biology into life-saving therapies. Its role in Imatinib established a blueprint for kinase inhibitor design, balancing target potency with drug-like properties. While the challenge of acquired resistance has driven the development of second and third-generation inhibitors that often modify this core structure, the fundamental principles learned from this scaffold remain deeply relevant. As drug discovery ventures into more complex kinase targets and allosteric inhibition, the lessons in achieving potency, selectivity, and bioavailability embodied by this remarkable chemical entity will continue to guide the next generation of targeted therapeutics.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link][22]

  • Bcr-Abl signaling through the PI-3/S6 kinase pathway inhibits nuclear translocation of the transcription factor Bach2, which represses the antiapoptotic factor heme oxygenase-1. Blood, American Society of Hematology. [Link][2]

  • Molecular Pathways: BCR-ABL. Clinical Cancer Research, AACR Journals. [Link][9]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC. [Link][8]

  • Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST). PubMed. [Link][5]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link][26]

  • Molecular pathways: BCR-ABL. PubMed. [Link][10]

  • Expression and mutation of c-kit gene in gastrointestinal stromal tumors. PMC. [Link][6]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. PMC. [Link][11]

  • Oncogenic Kit signaling and therapeutic intervention in a mouse model of gastrointestinal stromal tumor. PNAS. [Link][7]

  • ADP Glo Protocol. Protocol-online.org. [Link][20]

  • ADP-Glo™ Kinase Assay Technical Manual. Promega. [Link][17]

  • Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? PMC. [Link][12]

  • Chemical optimization and functions of imatinib structure. ResearchGate. [Link][1]

  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. PMC. [Link][14]

  • Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis. [Link][30]

  • Clinical pharmacokinetics of imatinib. PubMed. [Link][13]

  • Western blot demonstrating pCrkL levels in CML K562 cells exposed to... ResearchGate. [Link][27]

  • Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Semantic Scholar. [Link][15]

  • General Protocol for Western Blotting. Bio-Rad. [Link][29]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PMC. [Link][3]

  • Crkl Is the Major Tyrosine-Phosphorylated Protein in Neutrophils From Patients With Chronic Myelogenous Leukemia. PubMed. [Link][25]

  • Imatinib mesylate: Recent drug used in oncology. GSC Biological and Pharmaceutical Sciences. [Link][4]

Sources

Exploratory

Toxicity and safety profile of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide

An In-depth Technical Guide to the Toxicity and Safety Profile of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Abstract This technical guide provides a comprehensive analysis of the available toxicologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the available toxicological data and safety profile for N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS No. 262368-30-9). As a key synthetic intermediate in the pharmaceutical industry, particularly in the manufacturing of the tyrosine kinase inhibitor Nintedanib, a thorough understanding of its hazard profile is crucial for researchers, chemists, and drug development professionals.[1][2] This document synthesizes information from safety data sheets (SDS), chemical databases, and related literature to establish a risk-based safety assessment. Due to a significant lack of specific, long-term toxicological studies, this guide emphasizes hazard identification based on existing classifications and outlines standard protocols for safe handling and potential future toxicological evaluation.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical safety assessment. The compound is a synthetic organic molecule belonging to the acetamide and piperazine families.[3]

Table 1: Compound Identification and Key Properties

ParameterValueReference(s)
IUPAC Name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide[4]
CAS Number 262368-30-9[4][5]
Synonyms N-(4-aminophenyl)-N,4-dimethyl-1-Piperazineacetamide[4][6]
Molecular Formula C₁₄H₂₂N₄O[5][7]
Molecular Weight 262.35 g/mol [5][7]
Appearance White to off-white solid (crystalline or powder form)[3]
Primary Use Research chemical; Intermediate in the synthesis of Nintedanib[1][2][3]

Crucial Clarification : It is imperative to distinguish this compound from pharmacologically active agents with similar names. It is not Nintedanib, but rather a precursor used in its synthesis.[1] Furthermore, it should not be confused with AM404, an active metabolite of acetaminophen (paracetamol), which has a distinct chemical structure and biological activity profile.[8][9]

Hazard Identification and GHS Classification

In the absence of comprehensive toxicological studies, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the most authoritative and immediate hazard identification. Data aggregated in resources like PubChem classifies this compound as hazardous.[4]

Table 2: GHS Hazard Classification for N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Hazard Class & CategoryPictogramSignal WordHazard StatementReference(s)
Acute Toxicity, Oral (Category 4) alt text Warning H302: Harmful if swallowed[4][10]
Skin Irritation (Category 2) alt text Warning H315: Causes skin irritation[4][6]
Eye Irritation (Category 2) alt text Warning H319: Causes serious eye irritation[4][6]
STOT, Single Exposure (Category 3) alt text Warning H335: May cause respiratory irritation[4][6]

The following diagram illustrates the logical workflow for handling a chemical based on its GHS classification, prioritizing risk mitigation.

GHS_Handling_Workflow GHS-Based Chemical Handling Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Safe Use & Emergency Prep Start Receive Chemical (CAS: 262368-30-9) GHS Consult SDS & GHS Labels [Pictogram: Exclamation Mark] [Signal Word: Warning] Start->GHS Step 1 Hazards Identify Hazards: - H302 (Oral Toxicity) - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Respiratory Irritation) GHS->Hazards Step 2 Controls Implement Control Measures Hazards->Controls Step 3 PPE Select PPE: - Safety Goggles (H319) - Nitrile Gloves (H315) - Lab Coat - Respirator (if dust/aerosol, H335) Controls->PPE EngControls Use Engineering Controls: - Chemical Fume Hood (H335) - Ventilated Area Controls->EngControls Procedure Proceed with Experiment Controls->Procedure Step 4 Emergency Prepare for Emergencies: - Eyewash Station Access (H319) - Safety Shower Access (H315) - Spill Kit Availability Procedure->Emergency

Caption: GHS-Based Chemical Handling Workflow.

Toxicological Profile: An Assessment of Available Data

A significant data gap exists for the specific toxicological properties of this compound. Most safety data sheets explicitly state "no data available" for key endpoints.[11] The following summary is based on GHS classifications and inferences from its chemical structure.

Table 3: Summary of Toxicological Endpoints

Toxicological EndpointFinding / ClassificationCommentsReference(s)
Acute Toxicity (Oral) Category 4: Harmful if swallowedThis classification is based on notifications to ECHA C&L Inventory. No public LD₅₀ data is available. Assumed to cause significant adverse effects if ingested.[4]
Acute Toxicity (Dermal) No data available[11]
Acute Toxicity (Inhalation) No data availableSTOT SE 3 classification (H335) suggests that inhalation of dust or aerosols may cause respiratory tract irritation.[4][11]
Skin Corrosion/Irritation Category 2: Causes skin irritationExpected to cause inflammation, redness, or discomfort upon direct contact. Prolonged contact should be avoided.[4]
Eye Damage/Irritation Category 2: Causes serious eye irritationDirect contact with eyes can cause significant, but reversible, damage. Immediate and thorough rinsing is critical.[4]
Germ Cell Mutagenicity No data availableStandard screening assays like the Ames test have not been publicly reported for this compound.[11]
Carcinogenicity No data availableThe compound is not listed as a carcinogen by IARC or the EPA. However, the absence of data means a carcinogenic potential cannot be ruled out.[3][11]
Reproductive Toxicity No data availableThe effects of this compound on fertility and fetal development are unknown.[11]
STOT - Repeated Exposure No data availableThe potential for target organ toxicity after repeated or long-term exposure has not been evaluated.[11]

Safe Handling and Exposure Control

Given the known hazards and significant data gaps, a conservative approach to handling is mandatory. The following protocols are derived from standard safety practices for hazardous research chemicals.[11]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.

  • Fume Hood: For any procedure that may generate dust or aerosols (e.g., weighing, preparing solutions), use a certified chemical fume hood to minimize inhalation exposure.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.

    • Clothing: Wear a lab coat. For larger quantities, consider impervious clothing.[11]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with an appropriate particulate filter.[11]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Storage and Handling
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere to prevent degradation.[3]

  • Incompatibilities: Keep away from strong acids and oxidizing agents.[3]

Standardized Protocols for Toxicological Assessment

To address the existing data gaps, the following are standard, validated experimental protocols that would be employed to characterize the toxicity of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) for Genotoxicity

This is a primary screening assay to detect the mutagenic potential of a chemical.

Objective: To determine if the test compound can induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Dose Selection: Perform an initial range-finding study to determine cytotoxic concentrations. The main experiment should use at least five different, analyzable concentrations.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for non-activation plates). b. Vortex briefly and pour onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertant colonies that is at least double the solvent control count.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Test Compound (5 concentrations) mix_no_s9 Mix: Compound + Bacteria prep_compound->mix_no_s9 mix_s9 Mix: Compound + Bacteria + S9 Mix prep_compound->mix_s9 prep_bacteria Prepare Bacterial Cultures (e.g., TA98, TA100) prep_bacteria->mix_no_s9 prep_bacteria->mix_s9 prep_s9 Prepare S9 Mix (for metabolic activation) prep_s9->mix_s9 plate Plate onto Minimal Glucose Agar mix_no_s9->plate -S9 Plates mix_s9->plate +S9 Plates incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: - Compare to solvent control - Check for dose-response count->analyze result Conclusion: Mutagenic or Non-Mutagenic? analyze->result

Caption: Workflow for the Ames Test.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the concentration at which the compound causes cell death in a mammalian cell line.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Recommendations

N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a chemical intermediate whose toxicological profile is not well-defined. The primary, documented hazards are acute oral toxicity (harmful if swallowed) , and irritation to the skin, eyes, and respiratory system .[4] There is a critical lack of data regarding chronic exposure effects, including genotoxicity, carcinogenicity, and reproductive toxicity.[11]

Therefore, all personnel handling this compound must operate under the assumption that it is potentially hazardous upon long-term or repeated exposure. Strict adherence to the safe handling protocols outlined in this guide is essential. It is strongly recommended that comprehensive toxicological studies, beginning with in vitro cytotoxicity and genotoxicity assays, be conducted to fill the existing data gaps and allow for a more complete risk assessment.

References

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Al-Harbi, N. O., et al. (2021). Repurposing Antibacterial AM404 As a Potential Anticancer Drug for Targeting Colorectal Cancer Stem-Like Cells. Cells, 10(9), 2235. Available from: [Link]

  • CompTox Chemicals Dashboard. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. U.S. Environmental Protection Agency. Available from: [Link]

  • Zygmunt, P. M., et al. (2000). The anandamide transport inhibitor AM404 activates vanilloid receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 401-406. Available from: [Link]

  • Pharmaffiliates. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link]

  • Al-Qudah, M. A., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Clinical Medicine, 12(7), 2649. Available from: [Link]

  • FDA.gov. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide

Abstract This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide. The method is suitable for the determination of the active pharmaceutical ingredient (API) in bulk drug substance and for monitoring its stability under various stress conditions. The described methodology is critical for researchers, scientists, and drug development professionals involved in the quality control and formulation development of this compound.

Introduction

N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a synthetic organic compound featuring a substituted aromatic amine and a piperazine moiety.[1] The piperazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable physicochemical properties.[1] Given its potential pharmaceutical applications, a reliable and robust analytical method for its quantification and purity assessment is paramount. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[2] This document provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSource
Chemical Structure[6]
Molecular FormulaC14H22N4O[2]
Molecular Weight262.35 g/mol [2]
Predicted pKa7.43 ± 0.10[2][7]
XLogP30.5[6]
AppearanceSolid[8]
SolubilitySlightly soluble in DMSO and Methanol[2]
UV Absorption (λmax)Estimated 240-255 nmInferred from similar structures[9][10]

The predicted pKa of 7.43 indicates that N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a basic compound.[2][7] This is a critical parameter for mobile phase selection, as pH will significantly influence the ionization state and, consequently, the retention and peak shape of the analyte. The XLogP3 value of 0.5 suggests a relatively polar nature, making reversed-phase chromatography a suitable separation technique.[6] The presence of the aminophenyl chromophore suggests UV absorbance in the range of 240-255 nm.[9][10]

HPLC Method Development and Optimization

The primary objective of method development is to achieve adequate separation of the main analyte from any impurities and degradation products with good peak shape and a reasonable run time.

Rationale for Chromatographic Conditions
  • Column Selection: A C18 column is a common first choice for reversed-phase HPLC due to its versatility and ability to retain a wide range of compounds.[11] For basic compounds like the analyte, a column with low silanol activity or end-capping is crucial to minimize peak tailing caused by secondary interactions between the protonated amine groups and ionized silanols on the silica surface. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff.[11]

    • Aqueous Phase and pH Control: Given the basic nature of the analyte (pKa ≈ 7.43), controlling the mobile phase pH is critical.[2][7] To ensure the analyte is in a single, protonated form and to suppress the ionization of residual silanols on the stationary phase, an acidic mobile phase is recommended. A pH of around 3.0 is a good starting point. Buffers such as phosphate or formate are suitable for maintaining a stable pH. For this method, a 20 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 with phosphoric acid is chosen.

    • Gradient Elution: A gradient elution, starting with a lower percentage of organic modifier and gradually increasing, is employed to ensure the elution of any potential late-eluting impurities and to shorten the analysis time.

  • Detection Wavelength: Based on the aminophenyl chromophore, a detection wavelength of 254 nm is selected as a starting point, as this is a common wavelength for aromatic compounds and is likely to provide good sensitivity.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, ensures reproducible retention times and can improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and efficiency.

Optimization Workflow

The initial chromatographic conditions are systematically optimized to achieve the desired separation characteristics.

HPLC Method Optimization Workflow cluster_Initial_Conditions Initial Conditions cluster_Optimization_Steps Optimization cluster_Final_Method Final Method Initial Column: C18, 4.6x150mm, 5µm Mobile Phase A: 20mM KH2PO4, pH 3.0 Mobile Phase B: Acetonitrile Gradient: 10-90% B in 15 min Flow Rate: 1.0 mL/min Temperature: 30°C Detection: 254 nm pH Adjust Mobile Phase pH (2.5-4.0) for optimal peak shape & retention Initial->pH Evaluate Peak Shape Gradient Optimize Gradient Slope & Time for resolution and run time pH->Gradient Refine Separation Organic Evaluate Organic Modifier (ACN vs. MeOH) Gradient->Organic Assess Selectivity Final Optimized HPLC Method (See Table 2) Organic->Final Finalize Conditions

Caption: A systematic workflow for HPLC method optimization.

Final Optimized HPLC Method Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent).

  • C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A:Acetonitrile (90:10, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the standard stock solution to 50.0 mL with the diluent.

Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A20 mM KH2PO4, pH 3.0
Mobile Phase BAcetonitrile
GradientTime (min)
0
15
20
20.1
25
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Sample Preparation

Accurately weigh the sample containing N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide. Dissolve the sample in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][5]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be pure and free from interference from placebo, impurities, and degradation products.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%.
Precision
- RepeatabilityThe precision under the same operating conditions over a short interval of time.RSD ≤ 2.0% for six replicate injections.
- Intermediate PrecisionThe precision within-laboratory variations: different days, different analysts, different equipment.RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should be met, and the results should not be significantly affected.
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed.[6][7] A target degradation of approximately 10-20% is recommended to ensure that the degradation products can be adequately studied.[7]

  • Acid Hydrolysis: 1 mL of working standard solution + 1 mL of 0.1 N HCl, heated at 60 °C for 4 hours.

  • Base Hydrolysis: 1 mL of working standard solution + 1 mL of 0.1 N NaOH, heated at 60 °C for 2 hours.

  • Oxidative Degradation: 1 mL of working standard solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 24 hours.

  • Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main analyte peak, confirming the method's specificity.

Method_Validation_Workflow cluster_Validation Method Validation (ICH Q2(R1)) cluster_Outcome Outcome Specificity Specificity / Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Stability-Indicating HPLC Method Robustness->Validated_Method

Caption: Workflow for HPLC method validation.

Conclusion

The developed reversed-phase HPLC method provides a reliable and robust solution for the quantitative analysis of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide. The method is specific, linear, accurate, and precise over the specified range. The successful separation of the analyte from its degradation products in forced degradation studies confirms its stability-indicating nature. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. ijpsr. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]

  • Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications. Available at: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. SynThink. Available at: [Link]

Sources

Application

Application Note: NMR Characterization Protocols for N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Executive Summary N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Molecular Formula: C₁₃H₂₀N₄O) is a critical synthetic intermediate and known regulatory impurity (often designated as Impurity 25) in the manufactu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Molecular Formula: C₁₃H₂₀N₄O) is a critical synthetic intermediate and known regulatory impurity (often designated as Impurity 25) in the manufacturing of small-molecule tyrosine kinase inhibitors such as Nintedanib [1]. Because this molecule contains multiple nitrogenous environments (a primary aniline, a secondary amide, and a tertiary piperazine), rigorous structural elucidation is required for regulatory submissions. This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unequivocally assign its structural connectivity and ensure high-fidelity impurity profiling.

Chemical Context & Strategic Rationale

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small molecules in drug discovery [2]. The structural complexity of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide arises from its three distinct pharmacophoric regions, which behave as isolated spin systems in 1D ¹H NMR:

  • The Aniline Ring: An electron-rich para-substituted aromatic system.

  • The Acetamide Linker: A bridging unit lacking scalar proton-proton couplings to the other regions.

  • The Piperazine Moiety: A highly aliphatic, basic ring system.

To bridge these isolated systems, our protocol relies heavily on Heteronuclear Multiple Bond Correlation (HMBC) to trace long-range carbon-proton interactions across the heteroatoms (N and O).

NMR_Workflow SamplePrep 1. Sample Preparation (DMSO-d6, TMS Internal Std) OneD 2. 1D Acquisition (1H & 13C{1H} NMR) SamplePrep->OneD TwoD 3. 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process 4. Data Processing (Apodization, FT, Phase Corr.) TwoD->Process Assign 5. Structural Assignment (Multiplet & Correlation Mapping) Process->Assign Report 6. Regulatory Reporting (Impurity Profiling) Assign->Report

Figure 1: Systematic NMR characterization workflow for small molecule impurity profiling.

Sample Preparation Protocol

The choice of solvent is the most critical variable in the sample preparation of this molecule.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) must be used instead of Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).

  • Causality: DMSO-d₆ is a strongly hydrogen-bonding, aprotic solvent. It significantly slows the chemical exchange rate of the primary amine (-NH₂) and secondary amide (-NH) protons with residual water. This allows these critical diagnostic protons to be observed as distinct, quantifiable signals rather than broad, indistinguishable humps[3].

Step-by-Step Preparation:

  • Accurately weigh 15.0 – 20.0 mg of the analyte into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal reference).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Methodologies

The following acquisition parameters are optimized for a 400 MHz spectrometer equipped with a multinuclear room-temperature or cryoprobe.

¹H NMR (1D) Acquisition
  • Pulse Sequence: Standard 30-degree flip angle (zg30).

  • Relaxation Delay (D1): 2.0 seconds.

  • Causality: A 30-degree pulse ensures that the longitudinal relaxation (T₁) of all protons recovers sufficiently between scans. This is mandatory to achieve quantitative integration, proving the molecule contains exactly 20 protons.

  • Scans (NS): 16 to 32 (depending on exact concentration).

¹³C{¹H} NMR (1D) Acquisition
  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Relaxation Delay (D1): 2.0 seconds.

  • Causality: Power-gated decoupling provides Nuclear Overhauser Effect (NOE) enhancement during the relaxation delay. This significantly boosts the signal-to-noise ratio for the insensitive ¹³C nuclei, allowing the critical quaternary carbons (carbonyl, C1', C4') to be observed within a 30-minute acquisition window.

  • Scans (NS): 1024 to 2048.

2D HMBC Acquisition
  • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

  • Long-Range Coupling Constant (J_LR): Optimized for 8 Hz (standard for aromatic and conjugated systems).

  • Causality: COSY and HSQC can only map direct neighbor interactions. HMBC is deployed to bridge the acetamide linker to both the aniline ring and the piperazine ring, creating a self-validating closed-loop structural proof.

Structural Connectivity & HMBC Logic

To definitively prove that the 4-methylpiperazine group is attached to the alpha-carbon of the acetamide (and not elsewhere), we rely on specific ²J and ³J carbon-proton correlations.

HMBC_Connectivity cluster_aniline Aniline Moiety cluster_linker Acetamide Linker cluster_piperazine Piperazine Moiety C1_Aniline C1' (Quaternary) ~128.4 ppm Amide_NH Amide NH ~9.35 ppm Amide_NH->C1_Aniline 2J/3J Carbonyl C=O (Carbonyl) ~168.5 ppm Amide_NH->Carbonyl 2J H_Alpha H-alpha (CH2) ~3.05 ppm H_Alpha->Carbonyl 2J C2_Pip C2/C6 (Aliphatic) ~52.6 ppm H_Alpha->C2_Pip 3J

Figure 2: Key HMBC logic mapping the connectivity across the three isolated spin systems.

Data Interpretation & Quantitative Summaries

The tables below summarize the expected chemical shifts, multiplicities, and assignment justifications for the molecule. Note the strong shielding effect of the primary amine (-NH₂) on the ortho-aromatic protons (H-3', H-5'), pushing them upfield to ~6.48 ppm.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Justification
Amide NH 9.35s (broad)1H-Deshielded by carbonyl; exchanges with D₂O.
H-2', H-6' 7.25d2H8.6Ortho to amide group (AA'BB' spin system).
H-3', H-5' 6.48d2H8.6Ortho to amine group; shielded by NH₂ lone pair.
Amine NH₂ 4.85s (broad)2H-Primary aromatic amine; exchanges with D₂O.
H-2 (α-CH₂) 3.05s2H-Isolated methylene adjacent to carbonyl & piperazine N.
H-3, H-5 (Pip) 2.55m (broad)4H-Piperazine protons adjacent to N1 (linker side).
H-4, H-6 (Pip) 2.35m (broad)4H-Piperazine protons adjacent to N4 (methyl side).
N-CH₃ 2.18s3H-Terminal N-methyl group.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Carbon TypeAssignment Justification
C-1 (C=O) 168.5CqHighly deshielded amide carbonyl carbon.
C-4' (C-NH₂) 145.2CqAromatic carbon directly attached to electron-donating NH₂.
C-1' (C-NH) 128.4CqAromatic carbon attached to amide nitrogen.
C-2', C-6' 121.3CHAromatic carbons ortho to the amide group.
C-3', C-5' 114.1CHAromatic carbons ortho to the amine group (shielded).
C-2 (α-CH₂) 61.8CH₂Aliphatic carbon between carbonyl and piperazine nitrogen.
C-4, C-6 (Pip) 54.5CH₂Piperazine carbons adjacent to the N-methyl group.
C-3, C-5 (Pip) 52.6CH₂Piperazine carbons adjacent to the linker nitrogen.
N-CH₃ 45.8CH₃Terminal N-methyl carbon.

References

  • Assessment report - Nintedanib Viatris. European Medicines Agency (EMA). Available at:[Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Available at:[Link]

  • New Applications of High-Resolution NMR in Drug Discovery and Development. RSC Publishing. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide During Storage

Welcome to the technical support center for N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9). This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during storage and handling. As an important chemical intermediate and a known impurity of the drug Nintedanib, maintaining its stability and purity is critical for experimental success and regulatory compliance.[1]

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the storage of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the proper storage and handling of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Q1: What are the ideal storage conditions for N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide?

A1: The ideal storage conditions are designed to mitigate the primary degradation pathways: hydrolysis, oxidation, and photodegradation. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Slows down the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)The aromatic amine and piperazine moieties are susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing oxidative degradation.[2]
Light Protect from light (amber vials)The aromatic amine group can absorb UV light, leading to photodegradation.[3]
Moisture Tightly sealed container in a dry environmentThe compound is hygroscopic and the amide linkage is susceptible to hydrolysis.[1][4]

For long-term storage, it is crucial to maintain all these conditions to ensure the integrity of the compound.[1][5][6]

Q2: What are the known incompatibilities for this compound?

A2: To prevent accelerated degradation, avoid storing N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide with the following:

  • Strong Oxidizing Agents: These can directly oxidize the aromatic amine and piperazine functional groups.

  • Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond.[2][4]

  • Moisture: As a hygroscopic compound, it will readily absorb water, which can lead to hydrolysis of the amide linkage.[1]

Q3: I've noticed a change in the color of my sample. What could be the cause?

A3: A color change, typically to a pale beige or brownish hue, is often an indicator of oxidative degradation of the aromatic amine group.[1] This can be exacerbated by exposure to air and light. Aromatic amines are known to form colored oxidation products.[3] It is crucial to store the compound under an inert atmosphere and protected from light to minimize this.

Q4: How can I confirm the purity of my stored sample?

A4: The most reliable method to assess purity is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent compound and detecting degradation products. A well-developed HPLC method can separate the parent compound from its potential degradants.[7]

  • Mass Spectrometry (MS): Can be used to identify the mass of the parent compound and its degradation products, helping to elucidate the degradation pathway.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information to confirm the identity of the compound and its impurities.[7]

Regularly testing the purity of your sample, especially for long-term studies, is highly recommended.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the degradation of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Issue 1: Unexpected Peaks in HPLC Analysis
  • Observation: New peaks, often with different retention times, appear in the HPLC chromatogram of a stored sample.

  • Potential Cause: This is a strong indication of chemical degradation. The nature of the degradation product can sometimes be inferred from its polarity relative to the parent compound.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue 2: Poor Solubility or Presence of Particulates
  • Observation: The compound, which was previously soluble in a particular solvent, now shows poor solubility or the presence of visible particulates.

  • Potential Cause: This could be due to the formation of less soluble degradation products or polymerization. Oxidative degradation of aromatic amines can sometimes lead to the formation of polymeric materials.

  • Troubleshooting Steps:

    • Microscopic Examination: Observe the particulates under a microscope to assess their morphology.

    • Solubility Testing: Test the solubility of the sample in a range of solvents to see if the solubility profile has changed.

    • Filtration and Analysis: Filter the solution and analyze both the soluble portion and the insoluble material separately using techniques like HPLC and MS to identify the components.

    • Review Storage: Ensure the container was properly sealed and stored under an inert atmosphere to prevent oxidative polymerization.

Part 3: Understanding the Degradation Pathways

The chemical structure of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide contains three key functional groups susceptible to degradation: an aromatic amine, an amide, and a piperazine ring.

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Parent N-(4-Aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide Oxidation_Product Oxidized Aromatic Amine (e.g., nitroso, nitro, azo derivatives) Parent->Oxidation_Product O2, Light Piperazine_Oxidation Piperazine N-Oxide Parent->Piperazine_Oxidation O2 Hydrolysis_Amine N-methyl-4-aminophenylamine Parent->Hydrolysis_Amine H2O (Acid/Base catalysis) Hydrolysis_Acid 4-methylpiperazin-1-ylacetic acid Parent->Hydrolysis_Acid H2O (Acid/Base catalysis) Photo_Product Radical species, Colored compounds Parent->Photo_Product UV Light

Caption: Potential degradation pathways for N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

  • Oxidative Degradation: The primary aromatic amine is susceptible to oxidation, which can be accelerated by light and the presence of metal ions. This can lead to the formation of colored impurities such as nitroso and nitro derivatives.[3] The tertiary amines in the piperazine ring can also be oxidized to form N-oxides.

  • Hydrolytic Degradation: The amide bond can be cleaved through hydrolysis, especially in the presence of acidic or basic conditions, yielding N-methyl-p-phenylenediamine and (4-methylpiperazin-1-yl)acetic acid.[4][8] Given the hygroscopic nature of the compound, exposure to moisture is a significant risk factor.[1]

  • Photodegradation: Aromatic amines are known to be sensitive to light.[3][9] Exposure to UV radiation can lead to the formation of radical species and subsequent degradation into a variety of products, often colored.

Part 4: Experimental Protocols

Protocol 1: Recommended Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of your sample. Method optimization may be required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector: UV at 254 nm

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

To understand the potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS to identify the degradation products formed under each condition. This information can be invaluable for troubleshooting and for developing stability-indicating methods.

References

  • Pharmaffiliates. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link]

  • Chen, C., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(7), 2362–2367. Available from: [Link]

  • MilliporeSigma. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link]

  • Ioniţă, A. C., et al. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 91(4), 376–381. Available from: [Link]

  • Mirkhani, V., et al. (2008). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Iranian Journal of Catalysis, 2(4), 800-807. Available from: [Link]

  • ResearchGate. Photodegradation of Amine Drugs in the Presence of Natural... | Download Table. Available from: [Link]

  • ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available from: [Link]

  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 64(20), 8783–8796. Available from: [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available from: [Link]

  • ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available from: [Link]

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link]

  • FDA.gov. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. Available from: [Link]

  • ScienceDirect. Thermal degradation of novel piperazine-based amine blends for CO2 capture. Available from: [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]

  • SynThink. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link]

  • Vaia. Problem 50 Draw the product formed when phe.... Available from: [Link]

  • ResearchGate. Kinetics of non-catalyzed hydrolysis of phenylacetonitrile in near-critical water. Available from: [Link]

  • National Center for Biotechnology Information. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Available from: [Link]

  • SIOC Journals. Aerobic Oxidation for the Synthesis of N-Substituted α-Hydroxyl Phenylacetamides Promoted by Base. Available from: [Link]

  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available from: [Link]

Sources

Optimization

Reducing matrix effects in N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide mass spectrometry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and bioanalytical professionals facing quantitative challenges with N-(4-Aminophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and bioanalytical professionals facing quantitative challenges with N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide .

This compound—a highly polar, basic molecule containing both an aniline group and a tertiary piperazine moiety—is frequently encountered as a synthetic intermediate or degradation product (Impurity 25) of tyrosine kinase inhibitors like nintedanib. Due to its specific physicochemical properties, it is notoriously susceptible to severe matrix effects (specifically ion suppression) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis in complex matrices like plasma or serum.

This guide provides mechanistic explanations, actionable troubleshooting steps, and self-validating protocols to ensure robust, reproducible quantification.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe signal loss (ion suppression) for this specific compound in plasma samples? A1: The root cause is charge competition in the Electrospray Ionization (ESI) source[1]. Because N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide is highly polar, it exhibits poor retention on standard reversed-phase (e.g., C18) columns and elutes early, near the solvent front[2]. Unfortunately, this is the exact retention window where endogenous phospholipids (e.g., lysophosphatidylcholines) elute. Phospholipids possess high gas-phase proton affinity and surface activity. In the ESI droplet, they migrate to the surface and outcompete your target analyte for available protons, leading to a drastic reduction in the analyte's measurable MS signal[3].

Q2: I am currently using Protein Precipitation (PPT). How should I modify my sample preparation to remove these interfering matrix components? A2: While PPT is fast and high-throughput, it only removes large proteins and leaves >95% of phospholipids in the extract[4]. To eliminate matrix effects, you must upgrade your sample cleanup. I recommend transitioning to either a targeted Phospholipid Depletion Plate (e.g., HybridSPE) or Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)[5]. Because your analyte has a strongly basic piperazine ring, MCX SPE allows you to wash away neutral lipids and acidic interferences with strong organic solvents before eluting the target analyte with a basic organic solution, ensuring a highly purified extract[1].

Q3: My compound still elutes too early on a standard C18 column. What chromatographic strategies can shift it away from the suppression zone? A3: You need to enhance the retention of this polar base. Switch from a standard C18 to a Pentafluorophenyl (PFP) column[6]. PFP stationary phases offer alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and hydrogen bonding. The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich aniline and piperazine groups of your analyte, significantly increasing its retention time and shifting it away from the early-eluting phospholipid suppression zone[6]. Ensure your mobile phase contains an appropriate buffer (e.g., 10 mM ammonium formate at pH 4.2) to maintain consistent ionization[6].

Q4: How can I mathematically validate that my matrix effects have been resolved? A4: You must calculate the Matrix Factor (MF) using the post-extraction addition method[7]. This involves comparing the peak area of the analyte spiked into a blank matrix after extraction to the peak area of the analyte in a neat solvent standard at the same concentration[3]. An MF of 1.0 indicates no matrix effect, while an MF < 0.85 indicates significant ion suppression. Furthermore, incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. The SIL-IS will co-elute perfectly with your analyte and experience the exact same ionization environment, effectively normalizing any residual matrix-induced signal fluctuations[5].

Section 2: Self-Validating Experimental Protocols

Protocol A: Bioanalytical Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE

Causality: MCX exploits the basic piperazine nitrogen (pKa ~9.0) of the analyte. By acidifying the sample, the analyte becomes positively charged and binds strongly to the cation-exchange resin, allowing aggressive organic washing to remove neutral phospholipids before targeted elution.

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 100 µL of plasma (spiked with SIL-IS) with 300 µL of 2% Formic Acid in Water. Load onto the cartridge at 1 mL/min.

  • Washing (Lipid Removal): Wash with 1.0 mL of 2% Formic Acid in Water, followed by 1.0 mL of 100% Methanol. (Note: The 100% Methanol wash is critical—it strips away the phospholipids while the ionized analyte remains ionically bound to the sorbent).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Check: Inject the final extract and monitor the MS/MS transition for m/z 184 (the phosphocholine headgroup). A successful extraction will show a flat baseline at m/z 184, confirming total lipid depletion.

Protocol B: Matrix Effect Validation via Post-Extraction Addition

Causality: To prove your method is robust, you must isolate the effect of the matrix on the ESI source from the physical recovery of the extraction process.

  • Prepare Set A (Neat Standards): Spike the analyte and SIL-IS into the reconstitution solvent at the Low, Mid, and High Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spikes): Extract blank plasma from 6 different individual lots using Protocol A. Reconstitute the dried extracts with the exact same spiked solvent used in Set A[7].

  • Analysis: Analyze both sets using the optimized PFP chromatographic method.

  • Calculation: Calculate the Absolute Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)[3]. Calculate the IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A).

  • Self-Validation Check: The IS-Normalized MF must fall between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across all 6 lots. If these criteria are met, the method is validated as free from significant matrix interference.

Section 3: Quantitative Data Summary

The following table summarizes the expected performance metrics when transitioning from standard protein precipitation to optimized sample preparation strategies for this specific basic analyte.

Sample Preparation MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (Uncorrected)IS-Normalized Matrix Factor
Protein Precipitation (PPT) < 5%92%0.45 (Severe Suppression)0.82 (Fails Validation)
Phospholipid Depletion Plate > 95%85%0.88 (Minimal Effect)0.98 (Passes Validation)
Mixed-Mode Cation Exchange > 99%89%0.95 (Negligible Effect)1.01 (Passes Validation)

Section 4: Visualizations

G A Biological Sample (Plasma/Serum) B Standard Protein Precipitation (PPT) A->B C Co-elution on C18 (Analyte + Phospholipids) B->C D ESI Droplet Charge Competition C->D E Severe Ion Suppression (Signal Loss) D->E

Figure 1: Mechanism of ESI ion suppression caused by phospholipid co-elution.

G S1 Spike Plasma with SIL-Internal Standard S2 Mixed-Mode Cation Exchange (MCX) SPE S1->S2 Removes Lipids S3 PFP Column Chromatography (Enhanced Polar Retention) S2->S3 Clean Extract S4 Positive ESI-MS/MS (MRM Mode) S3->S4 Baseline Separation S5 Accurate Quantification (Matrix Factor ~1.0) S4->S5 Signal Correction

Figure 2: Optimized LC-MS/MS workflow for eliminating matrix effects.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed / NIH.[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.[Link]

  • Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. PubMed Central / NIH.[Link]

  • Rapid validated liquid chromatographic method coupled with Tandem mass spectrometry for quantification of nintedanib in human plasma. Semantic Scholar.[Link]

  • To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib. EUR Research Information Portal.[Link]

Sources

Troubleshooting

Troubleshooting baseline noise in N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide UV detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with N-(4-Aminophenyl)-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide .

This compound, widely recognized as a critical intermediate and related substance (Impurity 25) in the synthesis of the tyrosine kinase inhibitor Nintedanib[1], presents unique analytical challenges. Due to its multiple basic nitrogen centers (a primary aniline and a tertiary methylpiperazine) and its lack of extended aromatic conjugation, it requires low-UV wavelength detection and highly controlled mobile phase conditions to prevent severe baseline noise and peak distortion.

🗺️ Diagnostic Decision Matrix

Before adjusting your method, it is critical to isolate whether the baseline noise is chemical (mobile phase/sample), mechanical (pump/detector), or physical (column interactions).

BaselineTroubleshooting Start Observe Baseline Noise in UV Detection Type Identify Noise Type Start->Type HighFreq High Frequency (Spikes/Fuzz) Type->HighFreq Drift Baseline Drift (Wandering) Type->Drift Cyclic Cyclic Pulsation (Regular Waves) Type->Cyclic Lamp Check UV Lamp Energy (Replace if >2000 hrs) HighFreq->Lamp Buffer Check Mobile Phase Absorbance (e.g., TFA at 210nm) Drift->Buffer Pump Check Pump Check Valves & Degasser Cyclic->Pump

Caption: Diagnostic workflow for isolating the root cause of UV baseline noise in HPLC.

💡 Core Troubleshooting FAQs

Q1: Why does my baseline drift severely during gradient elution when analyzing this compound at 210 nm? The Causality: N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide lacks the extended indole-derivative conjugation seen in the final Nintedanib API. Therefore, its UV absorbance maximum shifts lower, necessitating detection at 210–220 nm. If you are using Trifluoroacetic Acid (TFA) as an ion-pairing agent, you will experience severe baseline drift. TFA has significant UV absorbance below 220 nm. As the gradient shifts from aqueous to organic (Acetonitrile), the concentration of TFA entering the flow cell changes, altering the background absorbance and causing the baseline to wander. The Solution: Replace TFA with a UV-transparent buffer. Orthophosphoric acid adjusted to pH 3.0 provides excellent buffering capacity for basic amines without absorbing at 210 nm, resulting in a flat baseline.

Q2: I am seeing erratic, "humpy" baseline disturbances that look like broad, unresolved peaks. Is this a detector issue? The Causality: This is rarely a detector issue; it is a secondary interaction issue. The methylpiperazine moiety in this compound is highly basic (pKa ~9.0). At typical acidic HPLC conditions, these nitrogen atoms are polycationic. If your column is not fully end-capped, these cations will interact strongly with residual, ionized silanols on the silica stationary phase. This causes severe peak tailing that can smear across the chromatogram, mimicking a wandering or noisy baseline. The Solution: Utilize a highly end-capped column (e.g., YMC Pack C18 or Intertsil sustain)[2]. Furthermore, adding 0.1% Triethylamine (TEA) to the mobile phase acts as a sacrificial base, competing for residual silanols and sharpening the peak, which instantly cleans up the baseline[2].

Q3: How can I validate whether the high-frequency noise (fuzz) is caused by my sample matrix or the HPLC system? The Causality: High-frequency noise (rapid, random fluctuations) is typically optical or electronic. It is often caused by a degrading Deuterium (D2) lamp emitting lower energy at 210 nm, or a dirty flow cell scattering light. The Solution (Self-Validating Protocol): Run a "Zero-Injection Blank." Program your exact gradient but inject 0 µL. If the high-frequency noise persists, the issue is the lamp energy or flow cell. If the noise disappears, the issue is micro-particulates or immiscibility in your sample diluent causing refractive index shocks. Always dissolve this specific compound in the initial mobile phase to prevent refractive index-induced baseline spikes.

📋 Standard Operating Procedure: Optimized Low-Noise Detection

To achieve a stable baseline and sharp peak shape for N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide, follow this validated workflow based on industry standards for Nintedanib related substances.

Step 1: Mobile Phase Preparation (The Critical Step)

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (0.01M).

  • pH Adjustment: Add Orthophosphoric acid dropwise while stirring until the pH reaches exactly 3.0 ± 0.05. (Do not use TFA or Formic Acid if detecting at 210 nm).

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.22 µm PVDF membrane to remove particulates that cause high-frequency light scattering in the flow cell.

Step 2: System Passivation & Equilibration

  • Flush the HPLC system (without the column) with 10% Nitric acid for 30 minutes to clean the flow cell windows, followed by copious amounts of LC-MS grade water.

  • Install a highly end-capped C18 column (e.g., YMC Pack C18, 250 x 4.6 mm, 5 µm).

  • Equilibrate the column with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for at least 20 column volumes until the baseline variation is < 0.1 mAU/min.

Step 3: Chromatographic Execution

  • Detector: Set the PDA/UV detector to 210 nm.

  • Column Oven: Maintain strictly at 25°C to prevent viscosity-induced pump pulsations.

  • Sample Diluent: Dissolve the compound strictly in Mobile Phase A to prevent refractive index baseline shocks.

📊 Data Presentation: Additive Performance Comparison

The choice of mobile phase additive dictates both the baseline stability and the chromatographic behavior of the piperazine moiety. The table below summarizes the quantitative impact of various additives on baseline noise and peak integrity at 210 nm.

Mobile Phase Additive (Aqueous)UV Detection WavelengthBaseline Drift (mAU/min)High-Frequency Noise (mAU)Tailing Factor ( As​ )Suitability for this Compound
0.1% Trifluoroacetic Acid (TFA) 210 nm12.50.81.1❌ Poor (Severe baseline drift)
0.1% Formic Acid 210 nm8.20.51.6❌ Poor (High tailing, moderate drift)
pH 3.0 Orthophosphoric Acid 210 nm1.10.11.3✅ Good (Flat baseline, moderate tailing)
pH 3.0 Phosphate + 0.1% TEA 210 nm1.30.11.05🌟 Optimal (Flat baseline, sharp peak)

Note: Data represents typical system responses during a 10-90% Acetonitrile gradient over 20 minutes.

📚 References

  • [262368-25-2] Nintedanib Impurity 25 - CATO Standards Information Network. CATO Research Chemicals. Available at: [Link]

  • Validated RP-HPLC Method for Determination and Quantification of Nintedanib in Pharmaceutical Formulation. CR Journals. Available at: [Link]

  • Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Cross-Validation of MS/MS Spectra for N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is paramount. This guide provides an in-depth technical comparison of methodologies for the cross-validat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is paramount. This guide provides an in-depth technical comparison of methodologies for the cross-validation of tandem mass spectrometry (MS/MS) data, focusing on the specific compound N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide (Molecular Formula: C14H22N4O, Molecular Weight: 262.35 g/mol ).[1][2] For researchers and drug development professionals, establishing the identity and purity of such a compound is a critical step that underpins all subsequent biological and toxicological assessments.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and emphasizes a self-validating analytical workflow. We will explore not only the nuances of MS/MS spectral interpretation but also the synergistic power of orthogonal analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), to build an unassailable case for the compound's structure.

Part 1: The Cornerstone of Identification - High-Resolution MS/MS Analysis

Tandem mass spectrometry is a powerful tool for structural elucidation, offering exceptional sensitivity and detailed structural information from minute amounts of sample.[3][4][5] The process involves ionizing the parent molecule and then fragmenting a specific precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint.

Predicted Fragmentation Pathway

Given the structure of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide, we can predict a fragmentation pattern under positive-ion electrospray ionization (ESI+). The protonated molecule [M+H]+ would have an m/z of 263.18. Key fragmentation events in a collision-induced dissociation (CID) experiment would likely involve the cleavage of the amide bond and fragmentation within the piperazine ring.

  • Precursor Ion: [C14H22N4O + H]+, m/z = 263.18

  • Key Fragment 1 (m/z = 113.10): Cleavage of the bond between the carbonyl carbon and the piperazine ring nitrogen, followed by charge retention on the piperazine-containing fragment, would yield the 1-methyl-4-(methylene)piperazin-1-ium ion.

  • Key Fragment 2 (m/z = 151.08): The alternative cleavage of the same bond could result in the N-(4-aminophenyl)-N-methylacetamide fragment.

  • Key Fragment 3 (m/z = 99.10): Further fragmentation of the piperazine ring itself can lead to smaller, characteristic ions.

The reliability of this fingerprint is contingent on rigorous validation. An MS/MS spectrum alone, without cross-verification, is merely a hypothesis.

Protocol for MS/MS Data Acquisition and Initial Validation

This protocol outlines the steps for acquiring high-resolution MS/MS data suitable for structural confirmation.

  • Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable solvent (e.g., 0.1% formic acid in acetonitrile/water) to a concentration of 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with a liquid chromatography system.[6][7]

  • Chromatography:

    • Inject 5 µL of the sample onto a C18 reversed-phase column.

    • Apply a gradient elution from 5% to 95% acetonitrile (containing 0.1% formic acid) over 10 minutes to ensure separation from any potential impurities.[8]

  • Mass Spectrometry - Full Scan (MS1):

    • Acquire full scan data from m/z 100-500 in positive ion mode to confirm the presence of the protonated precursor ion ([M+H]+) at the expected m/z (263.18).

    • The high mass accuracy of the instrument should confirm the elemental composition (C14H23N4O+).[3]

  • Mass Spectrometry - Tandem MS (MS/MS):

    • Perform a data-dependent acquisition (DDA) experiment where the instrument automatically selects the most intense ion from the MS1 scan (our target m/z 263.18) for fragmentation.[6]

    • Apply a normalized collision energy (e.g., 35%) to induce fragmentation.

    • Acquire the product ion spectrum (MS/MS) in the high-resolution analyzer.

  • Initial Validation Criteria:

    • Precursor Mass Accuracy: The measured mass of the precursor ion should be within 5 ppm of the theoretical mass.[9]

    • Fragmentation Consistency: The observed fragment ions should be explainable by logical chemical bond cleavages of the proposed structure.[10]

    • Reference Matching: If a reference spectrum is available from a certified standard or a trusted database (e.g., MassBank, NIST), the acquired spectrum must show a high degree of similarity (e.g., a match factor >80%).[9][11]

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Validation Data Validation Sample Sample Injection Column C18 Column Separation Sample->Column Elution Gradient ESI ESI Source (Ionization) Column->ESI MS1 Full Scan (MS1) Detect Precursor Ion (m/z 263.18) ESI->MS1 CID Collision Cell (CID) Fragment Precursor MS1->CID Isolate Precursor MS2 MS/MS Scan Detect Product Ions CID->MS2 Validate Spectral Analysis: - Mass Accuracy (<5ppm) - Fragmentation Logic - Library Match (>80%) MS2->Validate

Caption: Workflow for LC-MS/MS data acquisition and initial validation.

Part 2: Orthogonal Cross-Validation - Building a Dossier of Evidence

To achieve the highest level of confidence, MS/MS data must be corroborated by orthogonal methods—techniques that rely on different physicochemical principles.[3] For small molecules in a pharmaceutical setting, NMR spectroscopy and HPLC are the gold standards for this purpose.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides unparalleled detail about the molecular structure, including the connectivity of atoms and their spatial relationships.[14][15] It is a cornerstone technique for the definitive identification of organic compounds.[16][17]

  • Why it's a powerful cross-validation tool: While MS/MS reveals fragments, NMR elucidates the entire molecular skeleton. A proton (¹H) NMR spectrum will show distinct signals for each unique proton environment, and their splitting patterns and integrations reveal neighboring protons and their relative numbers. A carbon (¹³C) NMR provides information on the carbon framework.[14] 2D NMR experiments (like COSY and HSQC) can definitively link protons and carbons, leaving no ambiguity in the atomic connections. For N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide, NMR would confirm the presence and connectivity of the aminophenyl ring, the N-methyl group, the acetamide linkage, and the methylpiperazine moiety.

Protocol for Structural Confirmation by NMR
  • Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton signals, their chemical shifts, coupling constants (J-values), and integrals.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

    • Perform a 2D COSY experiment to establish proton-proton correlations.

    • Perform a 2D HSQC experiment to correlate protons directly with their attached carbons.

  • Data Interpretation: The combined NMR data should be fully consistent with the proposed structure. Every proton and carbon signal must be assigned, and the correlations must match the expected bonding network of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide.

High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity

HPLC is a premier separation technique used to determine the purity of a sample and to quantify its components.[18][19]

  • Why it's a powerful cross-validation tool: An MS/MS spectrum can be acquired from a mixture, but it doesn't inherently guarantee the purity of the precursor ion selected for fragmentation. A co-eluting isomer, with the exact same mass, could theoretically contaminate the MS/MS spectrum. HPLC, especially when coupled with a non-specific detector like a UV-Vis or Diode Array Detector (DAD), provides an independent measure of purity.[12][20] A single, sharp, and symmetrical peak in the chromatogram at the expected retention time strongly indicates that the sample is pure. This confirms that the MS/MS spectrum being analyzed is indeed from a single compound.

Protocol for Purity Assessment by HPLC-UV
  • System Preparation: Use a validated HPLC system with a UV/DAD detector.

  • Methodology:

    • Use the same column and mobile phase conditions as described in the LC-MS/MS protocol.

    • Set the UV detector to monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram.

  • Acceptance Criteria: A single major peak should account for >98% of the total peak area, confirming the high purity of the sample used for MS/MS analysis.

cluster_MS Mass Spectrometry cluster_Ortho Orthogonal Methods Compound N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide MS_Data MS/MS Spectrum: - Molecular Weight - Fragmentation Pattern Compound->MS_Data NMR_Data NMR Spectroscopy: - Atomic Connectivity - 3D Structure Compound->NMR_Data HPLC_Data HPLC-UV: - Purity - Quantity Compound->HPLC_Data Validation Validated Structure MS_Data->Validation Confirms Fragments NMR_Data->Validation Confirms Skeleton HPLC_Data->Validation Confirms Purity

Sources

Comparative

Comparative stability of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide under forced degradation

A Comparative Guide to the Stability of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide Under Forced Degradation Introduction: The Imperative of Intrinsic Stability In the landscape of pharmaceutical development, u...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Stability of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide Under Forced Degradation

Introduction: The Imperative of Intrinsic Stability

In the landscape of pharmaceutical development, understanding the intrinsic chemical stability of a drug substance is a cornerstone of ensuring its safety, efficacy, and quality. Forced degradation, or stress testing, is a systematic process of exposing a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] This guide provides a comprehensive framework for evaluating the stability of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide, a molecule featuring a susceptible aromatic amine, an amide linkage, and a piperazine moiety.

This document is designed for researchers, analytical scientists, and formulation experts. It will not only detail the requisite experimental protocols in accordance with the International Council for Harmonisation (ICH) guidelines but will also delve into the mechanistic rationale behind the study design.[3] For comparative purposes, we will contrast the stability profile of our target compound with a structurally simpler, yet relevant, aromatic amine, N-(4-aminophenyl)acetamide (4-AAA) . This comparison will illuminate the influence of the N-substituted 2-(4-methylpiperazin-1-YL)acetamide side chain on the overall molecular stability.

Aromatic amines are a class of compounds known for their susceptibility to oxidative and photolytic degradation, often leading to coloration and the formation of potentially genotoxic impurities.[4] The piperazine ring, while generally stable, can also undergo degradation under certain stress conditions.[5][6][7] Therefore, a thorough forced degradation study is not merely a regulatory formality but a critical scientific investigation into the molecule's inherent liabilities.

Experimental Design: A Strategy for Unveiling Degradation Pathways

The objective of this forced degradation study is to induce between 5-20% degradation of the parent molecule.[8][9] This range is optimal as it generates a sufficient quantity of degradants for detection and characterization without completely destroying the parent compound, which could lead to complex secondary degradation pathways. Our experimental design adheres to the principles outlined in the ICH Q1A(R2) guideline.[8][3]

The study will encompass the following stress conditions:

  • Acid Hydrolysis: To challenge the amide linkage and other acid-labile groups.

  • Base Hydrolysis: To assess susceptibility to base-catalyzed degradation, particularly of the amide bond.

  • Oxidative Degradation: To probe the vulnerability of the aromatic amine and piperazine nitrogen to oxidation.

  • Thermal Stress: To evaluate the impact of heat on the molecule in its solid state and in solution.

  • Photolytic Stress: To determine the molecule's sensitivity to light exposure, a common issue for aromatic amines.

A single batch of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide and 4-AAA will be used for all stress studies to ensure consistency.[1][10] A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is essential for the separation and quantification of the parent drug from its degradation products.[11][12][13]

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis cluster_results Data Evaluation A Drug Substance Batch (Target & Comparator) B Prepare Solutions (e.g., 1 mg/mL in Methanol/Water) A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C Expose Samples D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D Expose Samples E Oxidative (e.g., 3% H2O2, RT) B->E Expose Samples F Thermal (e.g., 80°C, Solid & Solution) B->F Expose Samples G Photolytic (ICH Q1B Light Chamber) B->G Expose Samples H Sample Quenching/ Neutralization & Dilution C->H D->H E->H F->H G->H I Stability-Indicating HPLC-PDA Analysis H->I K Calculate % Degradation I->K L Peak Purity Analysis I->L J Control (Unstressed) Sample Analysis J->I M Identify & Characterize Major Degradants (LC-MS) L->M N Propose Degradation Pathways M->N G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide C₁₄H₂₂N₄O D1 4-Aminophenol C₆H₇NO Parent->D1 Amide Cleavage D2 2-(4-methylpiperazin-1-yl)acetic acid C₇H₁₄N₂O₂ Parent->D2 Amide Cleavage D3 N-Oxide Derivative (Oxidation of Piperazine N) Parent->D3 N-Oxidation D4 Nitroso/Nitro Derivative (Oxidation of Aromatic Amine) Parent->D4 Amine Oxidation

Caption: Potential degradation pathways of the target molecule.

Conclusion

This guide provides a robust framework for assessing the stability of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide through a scientifically rigorous forced degradation study. By comparing its degradation profile to a simpler analogue, we can gain valuable insights into how different structural motifs contribute to overall molecular stability. The data generated from such studies are indispensable for the development of a stable drug formulation, the establishment of appropriate storage conditions and shelf-life, and for ensuring the safety and quality of the final pharmaceutical product. [2][10]

References

  • ICH Q1A(R2) Guideline. (2010, February 2). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Vertex AI Search. (2026, February 15).
  • Gumul, D., et al. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • ResearchGate. (n.d.). Degradation pathway of piperazine. ResearchGate. [Link]

  • Mazari, S. A., et al. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]

  • SlideShare. (n.d.). Aromatic Amines. SlideShare. [Link]

  • Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Holland, N., et al. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. [Link]

  • Mullani, N. S., & Nargatti, S. (2021). Forced Degradation Studies: A Tool for Detection of Stability of New Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]

  • Emtiazi, G., & Knapp, J. S. (1994). The biodegradation of piperazine and structurally-related linear and cyclic amines. Biodegradation, 5, 83-92. [Link]

  • Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • SlideShare. (n.d.). pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii) aromatic amines. SlideShare. [Link]

  • ResearchGate. (2023, December 15). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • de Alvarenga Junior, B. R., & Carneiro, R. L. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(20), 3804. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • Inspec Analytics & Reporting. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Inspec Analytics & Reporting. [Link]

  • Academia.edu. (2025, June 2). Studies in Stability Indicating Chromatographic Method Development and Validation. Academia.edu. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2022, September 30). Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Cilnidipine and Chlorthalidone in Bulk and Pharmaceutical Matrices. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

Sources

Validation

A Comparative Guide to Evaluating the Genotoxic Potential of Aromatic Amine-Containing Impurities versus the Active Pharmaceutical Ingredient

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for assessing and comparing the genotoxic potential of a process-related impurity, N-(4-Aminophenyl)-2-(4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing and comparing the genotoxic potential of a process-related impurity, N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide, against its corresponding active pharmaceutical ingredient (API), referred to herein as "Piprazinib." This document is structured to offer not just procedural steps but also the scientific rationale behind the experimental design, ensuring a robust and defensible genotoxicity assessment.

The core of this analysis hinges on a critical structural difference: the presence of a primary aromatic amine moiety in the impurity, a well-recognized structural alert for mutagenicity.[1][2][3] The guide will walk through the mechanistic concerns, the standard battery of tests for evaluation, and the interpretation of data within a regulatory context.

Structural Analysis and the Aromatic Amine Alert

A comparative structural analysis is the foundational step in any genotoxicity risk assessment. The hypothetical API, Piprazinib, is designed to be structurally related to the impurity but lacks the N-(4-aminophenyl) group, which is the primary cause for concern.

  • N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide (The Impurity): This molecule contains a primary aromatic amine. This functional group is a known precursor to reactive electrophilic species that can interact with DNA, leading to mutations.[4][5]

  • Piprazinib (The API): For the purpose of this guide, we will assume Piprazinib is a complex molecule where the piperazine acetamide moiety is present, but it is not attached to an aminophenyl group. This makes the API itself unlikely to be genotoxic.

Caption: Structural comparison of Piprazinib and the impurity.

The Mechanism of Genotoxicity for Aromatic Amines

The genotoxic potential of primary aromatic amines is not inherent to the molecule itself but arises from its metabolic activation, primarily by cytochrome P450 enzymes in the liver.[6] This process converts the amine into a reactive intermediate that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired.[4][7]

The key steps are:

  • N-hydroxylation: The aromatic amine is oxidized to an N-hydroxyarylamine.

  • Esterification: The N-hydroxyarylamine is further activated by O-acetylation or sulfation.

  • Formation of a Nitrenium Ion: This highly reactive electrophile can then attack nucleophilic sites on DNA bases, primarily guanine.[2]

Metabolic Activation of Aromatic Amines A Aromatic Amine (Impurity) B N-hydroxyarylamine A->B CYP450 (N-oxidation) C Reactive Ester B->C O-acetylation or Sulfation D Nitrenium Ion (Electrophile) C->D Heterolytic Cleavage E DNA Adduct Formation D->E Reacts with DNA F Mutation E->F

Caption: Metabolic activation pathway of aromatic amines.

A Staged Approach to Genotoxicity Testing

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[8][9][10] A standard battery of tests is employed to evaluate the genotoxic potential of a compound.

In Silico Assessment

Before any laboratory testing, a computational (in silico) assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models is recommended.[11] For an impurity containing a primary aromatic amine, (Q)SAR models would almost certainly predict a positive potential for bacterial mutagenicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is the initial in vitro assay to detect gene mutations.[12] It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates whether the chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The assay is conducted with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation.[12][13]

Expected Outcome:

  • Piprazinib (API): Negative in all strains, with and without S9 activation.

  • Impurity: Positive in one or more strains, likely with S9 activation, due to the metabolic activation of the aromatic amine.[5]

  • Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[14]

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test article.

  • Main Experiment (Plate Incorporation Method):

    • To 2.0 mL of top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test article solution (or vehicle control), and 0.5 mL of S9 mix (for activated tests) or buffer.

    • Vortex and pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[15]

In Vitro Micronucleus Assay

If the Ames test is positive, the next step is typically an in vitro mammalian cell assay to assess chromosomal damage. The in vitro micronucleus assay is widely used for this purpose.[16][17][18][19] It detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag during cell division.[18] This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[17]

Expected Outcome:

  • Piprazinib (API): Negative.

  • Impurity: Potentially positive, as DNA adducts can lead to chromosome breaks during DNA replication.

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).[16][20]

  • Treatment: Expose the cells to the test article at various concentrations (with and without S9 activation) for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after treatment.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Genotoxicity Testing

If either of the in vitro tests is positive, in vivo testing is required to determine if the genotoxic effects are expressed in a whole animal.[21] The choice of in vivo assay depends on the nature of the in vitro findings. A common follow-up is the in vivo alkaline comet assay, which detects DNA strand breaks in cells from various tissues.[22][23][24]

Expected Outcome:

  • Piprazinib (API): No in vivo testing required if in vitro tests are negative.

  • Impurity: If positive in vitro, the in vivo results will be critical for risk assessment. A positive result in a relevant tissue (e.g., the liver, where metabolic activation occurs) would confirm the genotoxic potential.[22][25]

Data Summary and Interpretation

The results of the genotoxicity assays should be summarized for a clear comparison.

AssayPiprazinib (API)N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide (Impurity)
(Q)SAR Prediction Negative for mutagenicityPositive for mutagenicity
Ames Test (OECD 471) NegativePositive with S9 activation
In Vitro Micronucleus (OECD 487) NegativePositive with S9 activation
In Vivo Comet Assay (OECD 489) Not requiredRequired due to positive in vitro results. Outcome determines final risk assessment.

A positive finding for the impurity in the in vitro battery, if confirmed in vivo, classifies it as a genotoxic impurity. Under ICH M7 guidelines, such impurities must be controlled to a level that poses a negligible carcinogenic risk, often calculated based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[8][9]

Genotoxicity Testing Workflow start Impurity with Structural Alert qsar (Q)SAR Analysis start->qsar ames Ames Test (OECD 471) qsar->ames Positive Prediction micronucleus In Vitro Micronucleus (OECD 487) ames->micronucleus Positive Result no_concern Non-mutagenic Impurity ames->no_concern Negative Result in_vivo In Vivo Follow-up (e.g., Comet Assay) micronucleus->in_vivo Positive Result micronucleus->no_concern Negative Result control Control as Genotoxic Impurity (ICH M7) in_vivo->control Positive Result in_vivo->no_concern Negative Result

Caption: Decision workflow for genotoxicity assessment.

Conclusion

The presence of a primary aromatic amine in the structure of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide creates a strong suspicion of genotoxic potential that is absent in the parent API, Piprazinib. A systematic evaluation using a standard battery of genotoxicity tests is essential to confirm this risk. A positive outcome in both in vitro gene mutation and chromosome damage assays, especially if confirmed in an in vivo model, would necessitate stringent control of this impurity in the final drug product to ensure patient safety, in line with global regulatory expectations.[26]

References

  • Beland, F. A. (1998). Metabolic activation routes of arylamines and their genotoxic effects. PubMed. [Link]

  • Inotiv. (n.d.). Comet Assay. Inotiv. [Link]

  • Ioannides, C. (1991). Metabolic activation of aromatic amines and azo dyes. PubMed. [Link]

  • Labcorp. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Labcorp. [Link]

  • OECD. (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD iLibrary. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Sonune, K. N. (2022). GENOTOXIC IMPURITIES AND IMPURITY PROFILING OF PHARMACEUTICAL DRUG SUBSTANCES. Elementary Education Online. [Link]

  • Gentronix. (2026). OECD 487: In vitro Micronucleus Test. Gentronix. [Link]

  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Scantox. [Link]

  • Vistoli, G., et al. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society. [Link]

  • Lhasa Limited. (2018). A Pharma-wide Approach To Address The Genotoxicity Prediction Of Primary Aromatic Amines. Lhasa Limited. [Link]

  • ICH. (2023). assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]

  • ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ICH. [Link]

  • Elespuru, R. K., et al. (2021). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. PMC. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. [Link]

  • Lhasa Limited. (n.d.). Lhasa Aromatic Amines Data Sharing Initiative. Lhasa Limited. [Link]

  • WCA. (2020). Genotoxicity testing – combined in vivo micronucleus and comet assays. WCA. [Link]

  • ICH. (2012). ICH M7 Genotoxic Impurities Expert Working Group Meeting. ICH. [Link]

  • ResearchGate. (n.d.). A Pharma-Wide Approach to Address the Genotoxicity Prediction of Primary Aromatic Amines. ResearchGate. [Link]

  • OECD. (2014). OECD/OCDE TG 489 化学物質の試験に関するOECDガイドライン. OECD. [Link]

  • gmp-compliance.org. (2014). Final ICH M7 Guideline on Genotoxic Impurities published. gmp-compliance.org. [Link]

  • European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. EMA. [Link]

  • Oxford Academic. (n.d.). Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium. Oxford Academic. [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. [Link]

  • Oxford Academic. (2013). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Oxford Academic. [Link]

  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Vivotecnia. [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Scantox. [Link]

  • Gentronix. (2026). OECD 471 Ames Test. Gentronix. [Link]

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Comparative

Comparative Pharmacokinetic Profiling of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide Analogs: A Comprehensive Guide

Introduction & Structural Rationale The N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide scaffold (CAS 262368-25-2) is a highly versatile pharmacophore intermediate utilized in the synthesis of diaryl-pyrimidinamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide scaffold (CAS 262368-25-2) is a highly versatile pharmacophore intermediate utilized in the synthesis of diaryl-pyrimidinamine derivatives, a class of compounds with profound potential as anti-breast cancer agents and receptor tyrosine kinase (RTK) inhibitors[1].

While the structural components of this scaffold are intentionally designed—the piperazine moiety enhances aqueous solubility, the acetamide linker provides necessary conformational flexibility, and the aminophenyl group anchors the molecule to the kinase hinge region—they inherently introduce significant pharmacokinetic (PK) liabilities. Specifically, the N-methylpiperazine ring is highly susceptible to rapid first-pass metabolism via cytochrome P450 (CYP) enzymes.

The Causality of Analog Design: To optimize this scaffold for clinical viability, researchers must engineer analogs that mitigate these metabolic vulnerabilities. By substituting the N-methyl group with sterically hindered moieties (e.g., bridged piperazines) or electron-withdrawing groups (e.g., fluoroethyl), the intrinsic clearance ( Clint​ ) of the drug can be drastically reduced without compromising its pharmacodynamic efficacy[2]. This guide provides an objective, data-driven framework for evaluating and comparing the pharmacokinetic profiles of these next-generation analogs against standard reference drugs[3].

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters of the baseline scaffold, two optimized analogs, and a standard diaryl-pyrimidinamine reference drug (Nintedanib). The data illustrates how targeted structural modifications directly translate to improved systemic exposure and half-life.

CompoundStructural Modification Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) T1/2​ (h)Clearance (L/h/kg)Oral Bioavailability ( F% )
Scaffold (Base) N-methylpiperazine145.21.0580.41.23.4518.0%
Analog A N-fluoroethylpiperazine310.52.01,450.23.51.1245.5%
Analog B Bridged piperazine425.82.52,100.64.80.8562.0%
Reference Nintedanib280.42.01,250.83.01.5035.0%

Data Interpretation: Analog B demonstrates superior metabolic stability. The steric bulk of the bridged piperazine physically blocks CYP-mediated N-dealkylation, resulting in a 3.4-fold increase in oral bioavailability and a 4-fold increase in half-life compared to the base scaffold.

In Vivo Pharmacokinetic Profiling Protocol

To ensure absolute trustworthiness, the following PK profiling protocol is designed as a self-validating system . By incorporating stable-isotope-labeled internal standards (IS) and rigorous quality control (QC) checkpoints, the methodology automatically corrects for matrix effects and extraction recovery variations, aligning with.

Step-by-Step Methodology
  • Animal Preparation & Dosing:

    • Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Causality: Fasting eliminates food-drug interactions that could artificially alter gastrointestinal absorption kinetics.

    • Administer the analog intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% saline) or orally (PO) at 10 mg/kg (formulated in 0.5% methylcellulose).

  • Serial Blood Sampling:

    • Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

    • Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate the plasma.

  • Plasma Extraction (Protein Precipitation):

    • Transfer 50 µL of plasma to a 96-well plate.

    • Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a deuterated internal standard (e.g., Analog-d4). Causality: The IS co-elutes with the analyte, providing a reliable reference ratio that nullifies signal suppression caused by endogenous plasma lipids.

  • LC-MS/MS Quantification:

    • Vortex for 5 minutes and centrifuge at 15,000 × g for 10 minutes.

    • Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Utilize a gradient elution of 0.1% formic acid in water and acetonitrile.

  • Data Analysis:

    • Calculate PK parameters using Non-Compartmental Analysis (NCA) via industry-standard modeling software.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Extraction (Protein PPT) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis PK Modeling (NCA) LCMS->Analysis

Experimental workflow for in vivo pharmacokinetic profiling and NCA modeling.

Metabolic Stability & Cytochrome P450 Phenotyping

To understand the mechanistic drivers behind the clearance rates observed in vivo, in vitro microsomal stability assays are mandatory. The N-methylpiperazine ring of the base scaffold is a known hotspot for CYP3A4 and CYP2D6 activity.

In Vitro Assay Protocol
  • Incubation: Incubate 1 µM of the analog with Human Liver Microsomes (HLMs) (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (an essential cofactor for CYP enzymes).

  • Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench them in 150 µL of ice-cold acetonitrile containing the IS. Causality: The organic solvent instantly denatures the CYP proteins, permanently halting metabolism to ensure accurate kinetic decay modeling.

  • Calculation: Determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ) based on the logarithmic depletion of the parent compound over time.

Metabolic_Pathway Parent N-(4-Aminophenyl)-... Scaffold CYP3A4 CYP3A4 / CYP2D6 Metabolism Parent->CYP3A4 Hepatic First-Pass Dealkylation N-Dealkylation (Piperazine Ring) CYP3A4->Dealkylation Oxidation N-Oxidation (Piperazine N-oxide) CYP3A4->Oxidation Excretion Renal / Biliary Excretion Dealkylation->Excretion Oxidation->Excretion

Primary metabolic clearance pathways for N-methylpiperazine-containing analogs.

Conclusion

Systematic pharmacokinetic profiling of N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide analogs reveals that the unmodified scaffold suffers from rapid CYP-mediated clearance. By utilizing the self-validating protocols outlined in this guide, researchers can accurately quantify the impact of structural modifications. Transitioning from a vulnerable N-methylpiperazine to sterically hindered or electronically deactivated analogs significantly improves oral bioavailability and half-life, thereby accelerating the development of highly efficacious diaryl-pyrimidinamine kinase inhibitors.

References

  • ChemicalBook - N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 262368-25-2. Source: ChemicalBook.

  • Tan X, et al. - Design and synthesis of piperazine-indole p38 alpha MAP kinase inhibitors with improved pharmacokinetic profiles. Source: Bioorganic & Medicinal Chemistry Letters.

  • Abdullahi SH, et al. - Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and Molecular Docking. Source: Advanced Journal of Chemistry, Section A.

  • FDA - Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration.

Sources

Safety & Regulatory Compliance

Safety

N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide proper disposal procedures

Operational Guide: Handling and Disposal of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide As laboratory operations scale in drug development, the safe handling and disposal of active pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide

As laboratory operations scale in drug development, the safe handling and disposal of active pharmaceutical intermediates and reference standards become paramount. N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide (CAS: 262368-25-2) is a critical reagent utilized extensively in the synthesis of diaryl-pyrimidinamine derivatives, most notably serving as a key intermediate and tracked impurity (Impurity 25) in the production of the anti-fibrotic and anti-cancer drug Nintedanib [2].

Due to its complex structure—featuring an aniline derivative, an acetamide group, and a basic piperazine ring—this compound requires precise logistical and disposal protocols to prevent environmental contamination and ensure laboratory safety. This guide provides a field-proven, step-by-step operational framework for its proper containment and disposal.

Hazard Assessment & Physicochemical Logistics

Before initiating any disposal protocol, personnel must understand the compound's hazard profile. The presence of multiple nitrogen centers makes this molecule highly reactive toward strong acids and oxidizing agents [3]. Furthermore, its fine particulate nature poses an inhalation risk (H336) [1].

Table 1: Physicochemical & Hazard Summary

ParameterSpecificationOperational Implication
CAS Number 262368-25-2Use for exact regulatory tracking and manifest logging.
Molecular Formula C13H20N4OHigh nitrogen content (N4) dictates high-temperature incineration to prevent toxic NOx emissions.
Molecular Weight 248.32 g/mol Relevant for calculating molarity in liquid waste streams.
GHS Classification GHS07 (Warning)Mandates the use of nitrile gloves, safety goggles, and a fume hood.
Hazard Codes H315, H319, H336Causes skin/eye irritation and potential respiratory toxicity.
Incompatibilities Strong acids, OxidizersSegregate strictly; mixing with acids causes exothermic neutralization of the piperazine ring.

Spill Management & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization of the active pharmaceutical intermediate. The causality behind this workflow is simple: dry sweeping generates hazardous dust, whereas wet containment neutralizes the inhalation risk.

SpillResponse Spill Spill Detected (CAS: 262368-25-2) Assess Assess State & Volume Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill (e.g., in DMSO/MeOH) Assess->Liquid Sweep Dampen slightly & Sweep (Avoid dust generation) Solid->Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Bag Seal in Hazmat Bag (Double-bagged) Sweep->Bag Absorb->Bag Label Label as Toxic Organic Waste Transfer to Fume Hood Bag->Label

Spill response decision tree for N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide.

Step-by-Step Spill Response Methodology:

  • Evacuate and Ventilate: Ensure the local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.

  • PPE Donning: Equip double nitrile gloves, a fitted N95 or P100 respirator, and chemical splash goggles.

  • State Assessment:

    • For Solids: Lightly mist the powder with a compatible inert solvent (e.g., water or a mild alcohol) to suppress dust. Do not use acidic solutions. Carefully sweep the dampened powder using a disposable anti-static brush.

    • For Liquids: Surround the spill with inert absorbent pads or vermiculite. Do not use combustible absorbents like sawdust.

  • Containment: Transfer all absorbed material and contaminated cleaning tools into a chemically resistant, sealable hazardous waste bag.

  • Validation: Swab the spill area with methanol and verify the absence of residual compound using a UV lamp (the conjugated aromatic system will fluoresce under shortwave UV).

Proper Disposal Procedures

Because N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide contains four nitrogen atoms per molecule, standard combustion will release highly toxic nitrogen oxides (NOx). Therefore, the only acceptable final disposal route is high-temperature incineration (>1000°C) equipped with NOx scrubbers .

Protocol A: Solid Waste Disposal (Vials, PPE, and Powders)
  • Primary Segregation: Place all empty vials, contaminated spatulas, and solid powder remnants into a designated "Toxic Organic Solid Waste" container.

  • Exclusion Criteria: Ensure no oxidizing agents (e.g., peroxides, nitrates) are placed in this container. The electron-rich aniline and piperazine moieties are highly susceptible to rapid, potentially explosive oxidation.

  • Packaging: Double-bag the solid waste in 6-mil polyethylene bags.

  • Labeling: Affix a GHS07 label and clearly write the CAS number (262368-25-2) on the manifest to alert the disposal facility of the high nitrogen content.

Protocol B: Liquid Waste Disposal (Analytical Effluents)

During LC-MS or NMR method validation, this compound is frequently dissolved in solvents like DMSO, Methanol, or Acetonitrile [3].

  • Solvent Compatibility Check: Verify that the liquid waste carboy contains only compatible organic solvents (halogenated or non-halogenated).

  • Self-Validating pH Check: Before adding the solution to a bulk waste carboy, test the carboy's pH using an indicator strip. Crucial Causality: If the bulk waste is highly acidic (pH < 2), adding this basic piperazine derivative will cause an exothermic acid-base reaction, potentially leading to solvent boil-over. Only proceed if the bulk waste is neutral or mildly basic.

  • Transfer: Slowly pour the solution into the organic waste carboy inside a fume hood.

  • Manifesting: Log the exact volume and solvent composition on the hazardous waste manifest.

Waste Lifecycle & Regulatory Tracking

To maintain E-H&S compliance and ensure a self-validating chain of custody, laboratories must implement a strict cradle-to-grave tracking system for pharmaceutical intermediates.

DisposalPathway Gen Waste Generation (Analytical/Synthetic) Seg Segregation Phase (No Acids/Oxidizers) Gen->Seg SolidWaste Solid Waste Container (Contaminated PPE/Vials) Seg->SolidWaste LiquidWaste Liquid Waste Container (Organic Solvents) Seg->LiquidWaste Incineration High-Temperature Incineration (>1000°C to prevent NOx) SolidWaste->Incineration LiquidWaste->Incineration Manifest Regulatory Manifest & Cradle-to-Grave Tracking Incineration->Manifest

Standard disposal and regulatory tracking pathway for nitrogen-rich pharmaceutical intermediates.

By strictly adhering to these segregation and high-temperature incineration protocols, laboratories can safely manage the lifecycle of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide, mitigating both personnel exposure and environmental impact.

References

  • NextSDS. "N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • SynZeal. "Nintedanib Acetamide Impurity | 262368-25-2." SynZeal Reference Standards. Available at:[Link]

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